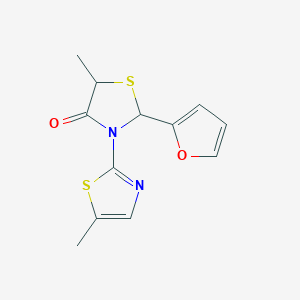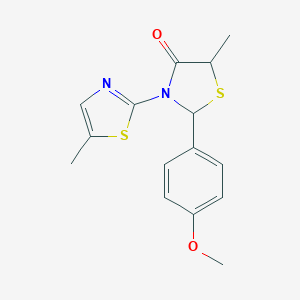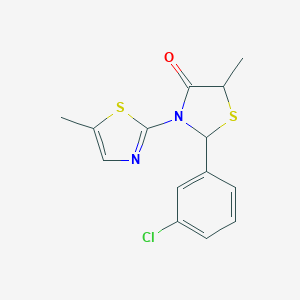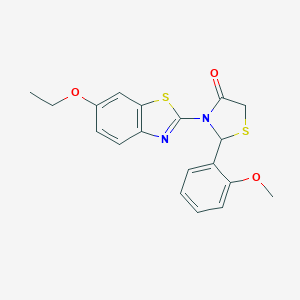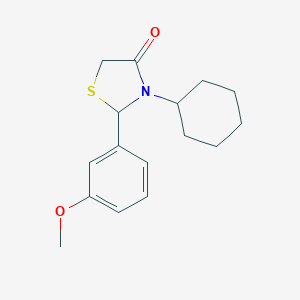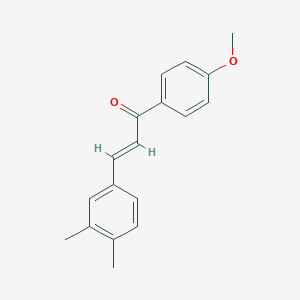![molecular formula C22H18N2O2S B277769 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B277769.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide, also known as BTA-EG6, is a compound that has gained significant attention in the field of scientific research. This compound is a member of the benzothiazole family, and it has been shown to have a wide range of potential applications in various fields of research.
Mécanisme D'action
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that is involved in the regulation of insulin signaling. By inhibiting PTP1B, this compound can improve insulin sensitivity and glucose uptake, making it a potential therapeutic agent for the treatment of diabetes.
Biochemical and Physiological Effects:
In addition to its potential as a therapeutic agent for diabetes, this compound has also shown promising results in the treatment of cancer. It has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death. This compound has also been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide in lab experiments is that it has a relatively low toxicity profile, which makes it a safe compound to use in cell culture and animal studies. However, one of the limitations of using this compound is that it is not very soluble in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide. One potential area of research is the development of more water-soluble derivatives of this compound, which could improve its efficacy in vivo. Another area of research is the investigation of the potential of this compound as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, this compound is a compound that has shown promising results in various fields of scientific research. Its potential applications in the treatment of diabetes, cancer, and inflammatory diseases make it a compound of great interest to researchers. Further research is needed to fully understand the potential of this compound and to develop more effective derivatives for use in vivo.
Méthodes De Synthèse
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzothiazole with 2-methoxybenzaldehyde, followed by the reaction of the resulting product with phenylacetic acid. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide has been extensively studied for its potential applications in various fields of scientific research. Some of the areas where this compound has shown promising results include cancer research, neurodegenerative diseases, and infectious diseases.
Propriétés
Formule moléculaire |
C22H18N2O2S |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-phenylacetamide |
InChI |
InChI=1S/C22H18N2O2S/c1-26-19-12-11-16(22-24-17-9-5-6-10-20(17)27-22)14-18(19)23-21(25)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,23,25) |
Clé InChI |
KXKCMKKPCZRCFV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)CC4=CC=CC=C4 |
SMILES canonique |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




